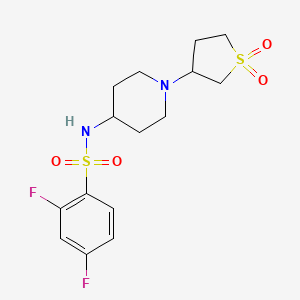![molecular formula C10H16N2S B2871261 [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine CAS No. 953751-24-1](/img/structure/B2871261.png)
[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine: is a chemical compound that features a pyrrolidine ring and a thienyl group connected via an ethylamine chain
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structural diversity of heteroatomic saturated ring systems like pyrrolidine allows for a greater chance of generating structural diversity , which could potentially influence the compound’s action under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine typically involves the reaction of pyrrolidine with a thienyl-substituted ethylamine precursor. One common method includes the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the ethylamine precursor, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the thienyl group, to form dihydrothienyl derivatives.
Substitution: The amine group in this compound can participate in substitution reactions, such as alkylation or acylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in the study of receptor-ligand interactions, providing insights into the mechanisms of biological processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle that serves as a building block for many biologically active compounds.
Thienylamine: A compound featuring a thienyl group attached to an amine, similar to [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine but lacking the pyrrolidine ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, often used in medicinal chemistry.
Uniqueness: The uniqueness of this compound lies in its combination of a pyrrolidine ring and a thienyl group, connected by an ethylamine chain
Properties
IUPAC Name |
2-pyrrolidin-1-yl-2-thiophen-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h3,6,8,10H,1-2,4-5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCXCSVTGOSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)
![2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide](/img/structure/B2871183.png)
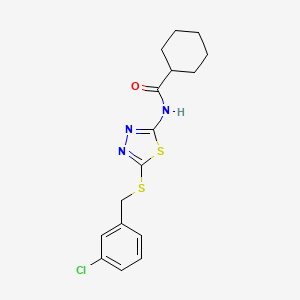
![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)
![1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2871187.png)
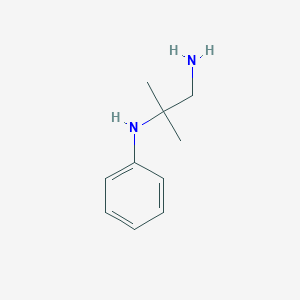
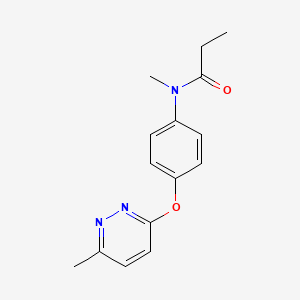
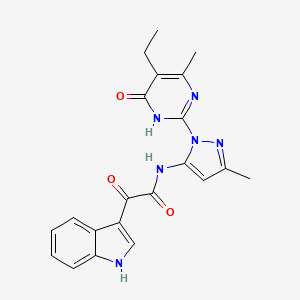
![N-[(4-phenyloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2871193.png)
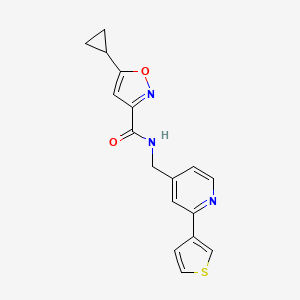
![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/new.no-structure.jpg)
